

Strategies to minimize twinning in CdZnTe crystal growth

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Technical Support Center: CdZnTe Crystal Growth

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing twinning during CdZnTe (CZT) crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is crystal twinning in CdZnTe?

A1: Crystal twinning is a common defect in CdZnTe and other crystalline materials where two or more crystals of the same mineral are intergrown in a symmetrical manner.[1] This means that the crystal lattice of one part of the crystal is a mirror image of another part. The interface between these twinned regions is known as a twin boundary. In CZT, these boundaries can disrupt the crystal's homogeneity and negatively impact its performance in radiation detection applications.[2][3][4]

Q2: Why is it critical to minimize twinning in CdZnTe crystals?

A2: Twinning in CdZnTe crystals is detrimental to the performance of radiation detectors.[2] Twin boundaries act as trapping centers for charge carriers (electrons and holes), which reduces charge collection efficiency and leads to poorer energy resolution.[3][4] Furthermore,

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twin boundaries are often decorated with tellurium (Te) inclusions, which further degrade detector performance.[3][4] Minimizing twinning is crucial for producing large, high-quality, single-crystal CZT for applications in medical imaging, astrophysics, and national security.[5][6] [7]

Q3: What are the primary causes of twinning during CdZnTe crystal growth?

A3: Twinning in CdZnTe can arise from several factors during the crystal growth process. These include:

- Thermal Stress: High thermal stresses during growth and cooling can induce twinning.[8]
- Constitutional Supercooling: This phenomenon, caused by solute rejection at the solid-liquid interface, can lead to instability and the formation of twins.
- Crucible Interaction: Interactions between the growing crystal and the crucible walls can be a source of nucleation for twins.[5]
- Seed Crystal Quality: The orientation and quality of the seed crystal can influence the propagation of twins into the newly grown crystal.
- Melt Stoichiometry: Deviations from the ideal stoichiometry in the molten CZT can affect the growth kinetics and increase the likelihood of twinning.

Troubleshooting Guide: Minimizing Twinning

This guide addresses common issues encountered during CZT crystal growth and provides strategies to mitigate twinning.

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Issue	Potential Cause	Troubleshooting Strategy
High density of twin boundaries observed in the grown ingot.	Uncontrolled thermal gradients across the solid-liquid interface.	Optimize the furnace temperature profile to establish a stable and planar growth interface. A large temperature gradient (30-50 °C/cm) can be beneficial.[9]
Twinning initiates at the crucible wall.	Adhesion of the crystal to the crucible.	Apply a protective coating, such as carbon, to the inner surface of the crucible to prevent wetting and adhesion. [10]
Twinning propagates from the seed crystal.	Poor quality or improperly oriented seed crystal.	Use a high-quality, twin-free seed crystal. The orientation of the seed is critical; while specific optimal orientations can be proprietary, a systematic study of different orientations is recommended.
Formation of multiple grains and twins.	Instabilities in the melt due to constitutional supercooling.	Employ techniques to homogenize the melt, such as the Accelerated Crucible Rotation Technique (ACRT). [11][12][13] ACRT involves periodic rotation of the crucible to enhance melt stirring.
Increased twinning with faster growth rates.	Insufficient time for atoms to arrange in the correct lattice positions.	Optimize the crystal growth rate. A slower growth rate, for example 4 mm/day in the Traveling Heater Method (THM), has been found to be optimal for producing singlegrain crystals.[9]

Control the Cd overpressure



Presence of Te inclusions along twin boundaries.

Retrograde solubility of Te in stoichiometry and reduce Te precipitation.[12] Post-growth annealing can also help to reduce the size and density of Te inclusions.[14]

Experimental Protocols

Protocol 1: Optimizing Temperature Gradient in Bridgman Growth

- Furnace Preparation: Utilize a multi-zone vertical Bridgman furnace with precise temperature control (+/- 0.1°C).[10]
- Temperature Profile: Establish a temperature gradient of 15-25 °C/cm along the length of the crucible. The temperature at the hot zone should be approximately 1150-1180°C, and the cold zone around 1050-1080°C.
- Growth Initiation: Position the crucible containing the CZT charge and a seed crystal in the furnace such that the seed is at the solid-liquid interface.
- Crucible Translation: Lower the crucible through the temperature gradient at a controlled rate of 0.5-1.5 mm/hour.
- Cooling: After the entire ingot has solidified, cool the furnace to room temperature at a slow rate (e.g., 10-20 °C/hour) to minimize thermal stress.[15]

Protocol 2: Implementing Accelerated Crucible Rotation Technique (ACRT)

- System Setup: Integrate a motor and control system with the Bridgman furnace to allow for precise rotation of the crucible.
- Rotation Scheme: Program a rotation sequence characterized by rapid acceleration followed by a slower deceleration. A typical cycle might involve accelerating to 60 rpm in 5 seconds, holding for 10 seconds, and then decelerating to a stop over 20 seconds.[12]



- Integration with Growth: Implement the ACRT cycles throughout the duration of the crystal growth process.
- Optimization: Experiment with different rotation speeds, acceleration/deceleration rates, and hold times to determine the optimal parameters for melt homogenization in your specific system.

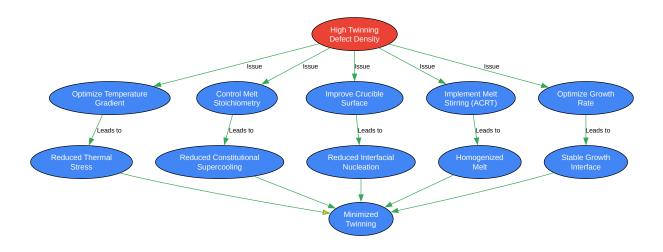
Visualizations



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Caption: A generalized workflow for CdZnTe crystal growth, from raw material preparation to post-growth characterization.





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Caption: Logical relationships between common issues causing twinning and the corresponding mitigation strategies leading to minimized defects.

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